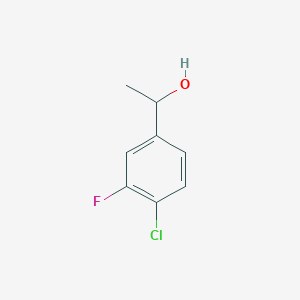

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

概述

描述

1-(4-Chloro-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylethanol, where the phenyl ring is substituted with chlorine and fluorine atoms

准备方法

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-3-fluoroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 4-chloro-3-fluoroacetophenone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

化学反应分析

Types of Reactions

1-(4-Chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-chloro-3-fluoroacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 1-(4-chloro-3-fluorophenyl)ethane using strong reducing agents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 4-chloro-3-fluoroacetophenone

Reduction: 1-(4-chloro-3-fluorophenyl)ethane

Substitution: Various substituted phenylethanol derivatives.

科学研究应用

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol exhibit antimicrobial properties. For example, compounds with similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising inhibitory activity against mycobacterial ATP synthase . This suggests that modifications of the compound could lead to the development of new anti-tuberculosis agents.

2. Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It can be transformed into other functionalized compounds through reactions such as nucleophilic substitutions and reduction processes. For instance, it has been utilized in the synthesis of 2-amino derivatives that have potential applications in treating neurological disorders .

Organic Synthesis Applications

1. Organocatalytic Reactions

this compound has been employed in organocatalytic flow synthesis processes. This method allows for continuous production of complex organic molecules with high yields and efficiency, showcasing the compound's versatility in synthetic chemistry .

2. Synthesis of Functionalized Alcohols

The compound can be used to synthesize various functionalized alcohols through selective reactions. These alcohols are valuable in the production of agrochemicals and fine chemicals, expanding the utility of this compound in industrial applications.

Case Study 1: Antimycobacterial Agents

A study explored the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines derived from this compound. The research demonstrated that modifications at specific positions on the aromatic ring significantly influenced antimicrobial potency, leading to the identification of several promising candidates for further development .

Case Study 2: Neuroactive Compounds

Another investigation focused on synthesizing neuroactive compounds from derivatives of this compound. The study highlighted how these derivatives could interact with neurotransmitter systems, potentially offering new therapeutic avenues for treating psychiatric disorders .

作用机制

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Similar Compounds

1-(4-Chloro-3-fluorophenyl)ethan-1-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.

1-(4-Fluorophenyl)ethan-1-ol: This compound lacks the chlorine atom on the phenyl ring.

1-(4-Chloro-3-methylphenyl)ethan-1-ol: This compound has a methyl group instead of a fluorine atom.

Uniqueness

1-(4-Chloro-3-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

生物活性

1-(4-Chloro-3-fluorophenyl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting its potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the alkylation of a suitable phenolic precursor. The compound is characterized by the presence of both chloro and fluorine substituents on the aromatic ring, which significantly influence its biological properties.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant efficacy against various cancer cell lines, with promising results in terms of percentage growth inhibition (PGI) at concentrations as low as 10 µM . While specific data on this compound's anticancer activity is limited, its structural analogs suggest potential effectiveness.

Antibacterial Activity

The antibacterial properties of related compounds have been extensively studied. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against both Gram-positive and Gram-negative bacteria . The SAR indicates that substitutions on the phenyl ring significantly affect antibacterial activity, with 4-nitro substitutions yielding the most potent effects followed by 2-chloro and 4-fluoro .

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 4-Nitro | 8 | 17.0 ± 0.40 |

| 2-Chloro | 16 | 15.0 ± 0.30 |

| 4-Fluoro | 32 | 14.0 ± 0.25 |

Antiviral Activity

Compounds similar to this compound have been evaluated for antiviral activity, particularly against HIV entry inhibitors targeting the CD4 binding site on gp120 . Variants with chloro and fluorine substitutions have shown improved binding affinity and activity profiles in preliminary assays.

Case Study 1: Structure Activity Relationship

A detailed SAR study highlighted that electron-withdrawing groups such as chloro and fluoro enhance biological activity by stabilizing interactions with target proteins. For instance, modifications at the para position of the phenyl ring were found to optimize binding affinity to key biological targets .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, compounds derived from similar frameworks exhibited broad-spectrum antibacterial activity. The inclusion of hydroxyl groups was shown to improve inhibitory action against various strains of bacteria .

属性

IUPAC Name |

1-(4-chloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKSJQGYVLAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。